O-Demethylforbexanthone
Overview
Description
O-Demethylforbexanthone is a naturally occurring compound belonging to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. The compound is also known by its International Union of Pure and Applied Chemistry name, 7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one .
Preparation Methods
O-Demethylforbexanthone can be isolated from the herbs of Garcinia cowa. The synthetic routes and reaction conditions for its preparation involve the use of various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is typically obtained in a yellow powder form with a purity of 98.5%. The boiling point of this compound is predicted to be around 591.1±50.0 °C, and it has a density of 1.493±0.06 g/cm³.
Chemical Reactions Analysis
O-Demethylforbexanthone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
O-Demethylforbexanthone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for various analytical techniques. In biology, it has been studied for its potential antioxidant and anti-inflammatory properties. In medicine, this compound has shown promise in inhibiting the proliferation and inducing apoptosis of cancer cells, particularly in colorectal and bladder cancer. In industry, it is used in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of O-Demethylforbexanthone involves targeting specific molecular pathways. In colorectal cancer, it inhibits proliferation and ferroptosis by targeting the miR-1291/FOXA2 and AMPKα/SLC7A11/GPX4 axis. In bladder cancer, it suppresses cell growth and metastasis by regulating the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. These pathways are crucial for the survival and proliferation of cancer cells, making this compound a potential therapeutic agent.
Comparison with Similar Compounds
O-Demethylforbexanthone is unique among pyranoxanthones due to its specific structural features and biological activities. Similar compounds include other pyranoxanthones such as 1,3,6,8-tetrahydroxyxanthone and 1,3,5,8-tetrahydroxyxanthone. These compounds share a similar xanthone ring system but differ in the number and position of hydroxyl groups. The unique combination of hydroxyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-18(2)4-3-8-5-10-14(21)13-11(20)6-9(19)7-12(13)23-17(10)15(22)16(8)24-18/h3-7,19-20,22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKWHYDUDXOZIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=CC(=CC(=C4C3=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669873 | |
Record name | 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | O-Demethylforbexanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036343 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92609-77-3 | |
Record name | 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92609-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Demethylforbexanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036343 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
315 °C | |
Record name | O-Demethylforbexanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036343 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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